molecular formula C12H14FN3O B7762775 4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline CAS No. 1006961-04-1

4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline

Cat. No. B7762775
CAS RN: 1006961-04-1
M. Wt: 235.26 g/mol
InChI Key: FOSMDRHULLGTKV-UHFFFAOYSA-N
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Description

The compound “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine” is similar in structure . It has a molecular weight of 191.24 and is a powder at room temperature .


Synthesis Analysis

Pyrazole-bearing compounds, including some hydrazine-coupled pyrazoles, have been successfully synthesized . Their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The InChI code for “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine” is 1S/C9H13N5/c1-7-8(3-11-13(7)2)5-14-6-9(10)4-12-14/h3-4,6H,5,10H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound “1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine” is a powder at room temperature . The compound “(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid” has a predicted boiling point of 322.4±44.0 °C and a predicted density of 1.18±0.1 g/cm3 .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis, a neglected tropical disease, affects millions of people globally. The causative agent, Leishmania, can be transmitted through sandfly bites. Recent research has identified pyrazole derivatives as potential antileishmanial agents . Compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity (IC50 = 0.018), outperforming standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies further supported its efficacy against Leishmania .

Antimalarial Properties

Malaria, caused by Plasmodium strains transmitted via mosquito bites, remains a global health concern. Existing antimalarial drugs face challenges due to suboptimal outcomes and drug-resistant Plasmodium falciparum. Hydrazine-coupled pyrazole derivatives, including compounds 14 and 15, demonstrated significant inhibition effects against Plasmodium berghei. Compound 15 achieved 90.4% suppression, highlighting its potential as an antimalarial agent .

Suzuki-Miyaura Cross-Coupling Reagent

The compound’s boronic acid pinacol ester form (1,5-Dimethyl-1H-pyrazole-4-boronic acid, pinacol ester) serves as a valuable reagent for Suzuki-Miyaura cross-couplings. Researchers use it to create carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Ruthenium-Catalyzed Asymmetric Hydrogenation

In addition to cross-couplings, the same boronic acid pinacol ester finds application in ruthenium-catalyzed asymmetric hydrogenation reactions. This process allows for the selective reduction of unsaturated compounds, yielding chiral products with high enantioselectivity .

Safety and Hazards

The compound “(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid” has a GHS07 safety classification. The hazard statement is H302, indicating that it is harmful if swallowed .

Future Directions

While specific future directions for “4-((1,5-Dimethyl-1H-pyrazol-4-yl)methoxy)-3-fluoroaniline” are not available, research into pyrazole derivatives continues due to their diverse pharmacological effects . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

4-[(1,5-dimethylpyrazol-4-yl)methoxy]-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3O/c1-8-9(6-15-16(8)2)7-17-12-4-3-10(14)5-11(12)13/h3-6H,7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSMDRHULLGTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)COC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401180770
Record name 4-[(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy]-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401180770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006961-04-1
Record name 4-[(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy]-3-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006961-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1,5-Dimethyl-1H-pyrazol-4-yl)methoxy]-3-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401180770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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